molecular formula C9H11NOS B14068200 1-(3-Amino-5-mercaptophenyl)propan-2-one

1-(3-Amino-5-mercaptophenyl)propan-2-one

Cat. No.: B14068200
M. Wt: 181.26 g/mol
InChI Key: DEBUIPXLZCKFHZ-UHFFFAOYSA-N
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Description

1-(3-Amino-5-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H11NOS and a molecular weight of 181.25. This compound is characterized by the presence of an amino group, a mercapto group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Amino-5-mercaptophenyl)propan-2-one can be synthesized through a multi-step process involving the introduction of the amino and mercapto groups onto the phenyl ring, followed by the attachment of the propanone moiety. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Substituted amines or amides.

Scientific Research Applications

1-(3-Amino-5-mercaptophenyl)propan-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino and mercapto groups can form covalent bonds with proteins and enzymes, potentially altering their activity and function. The propanone moiety may also interact with other molecules through hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

  • 1-(3-Amino-4-mercaptophenyl)propan-2-one
  • 1-(3-Amino-5-hydroxyphenyl)propan-2-one
  • 1-(3-Amino-5-methylphenyl)propan-2-one

Uniqueness: 1-(3-Amino-5-mercaptophenyl)propan-2-one is unique due to the presence of both amino and mercapto groups on the phenyl ring, which allows for a diverse range of chemical reactions and interactions. This dual functionality makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

1-(3-amino-5-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H11NOS/c1-6(11)2-7-3-8(10)5-9(12)4-7/h3-5,12H,2,10H2,1H3

InChI Key

DEBUIPXLZCKFHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)S)N

Origin of Product

United States

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